N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC14784650
Molecular Formula: C17H15N5O3
Molecular Weight: 337.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N5O3 |
|---|---|
| Molecular Weight | 337.33 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H15N5O3/c1-11(23)18-12-6-8-13(9-7-12)19-16(24)10-22-17(25)14-4-2-3-5-15(14)20-21-22/h2-9H,10H2,1H3,(H,18,23)(H,19,24) |
| Standard InChI Key | RBNZVIOMTSXKOA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Introduction
Synthesis
The synthesis of compounds similar to N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves:
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Preparation of the Benzotriazinone Core: The triazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones.
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Acetylation of the Amino Group: The acetylamino group is introduced using acetic anhydride or acetyl chloride.
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Coupling with Acetamide Moiety: The final step involves coupling reactions to attach the acetamide group to the aromatic system.
The compound's structure is confirmed using spectroscopic techniques such as:
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NMR (1H and 13C): To verify the chemical shifts of protons and carbons.
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IR Spectroscopy: To identify functional groups like amides and ketones.
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Mass Spectrometry (MS): To confirm molecular weight.
Potential Applications
Compounds containing benzotriazinone cores have been investigated for various pharmacological activities:
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Anti-inflammatory Activity: Benzotriazinones are explored as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
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Anticancer Properties: Triazine derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) .
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Antimicrobial Activity: Similar compounds exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria .
Molecular Docking Studies
In silico studies suggest that benzotriazinone derivatives bind effectively to active sites of biological targets due to their hydrogen bonding and π–π stacking interactions. This highlights their potential for further optimization in drug discovery.
Structural Insights
The compound exhibits intramolecular hydrogen bonding between its amide groups, contributing to its stability and bioactivity . Crystal structure analysis reveals a planar arrangement of the benzotriazinone core, which enhances receptor binding affinity.
Pharmacokinetics
Preliminary studies on similar compounds indicate favorable metabolic stability and bioavailability profiles, making them suitable for drug development pipelines .
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